Lanatoside C

Description

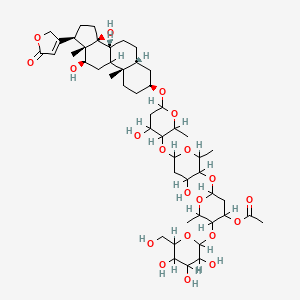

Structure

2D Structure

Properties

IUPAC Name |

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29-,30+,31+,32+,33+,34-,35-,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48+,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYAGJDXJIDEKI-PTGWOZRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023198 | |

| Record name | Lanatoside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

985.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17575-22-3 | |

| Record name | Lanatoside C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17575-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanatoside C [INN:BAN:DCF:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanatoside C | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lanatoside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanatoside C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANATOSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RR3JFZ771 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Topic: A Novel Senolytic for Atherosclerosis Research

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Whitepaper: Lanatoside C - A Novel Senolytic Candidate for the Treatment of Atherosclerosis

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is increasingly recognized as a fundamental driver of aging and age-related pathologies, including atherosclerosis. Senescent cells accumulate in atherosclerotic plaques, contributing to chronic inflammation and tissue dysfunction through the Senescence-Associated Secretory Phenotype (SASP). The selective elimination of these cells using "senolytics" represents a promising therapeutic strategy. This document provides a technical overview of this compound, a cardiac glycoside recently identified as a novel senolytic compound with significant potential for atherosclerosis research and therapy. We detail its mechanism of action, present preclinical data from murine models, provide key experimental protocols, and visualize complex pathways and workflows.

The Role of Cellular Senescence in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within arteries. This process involves various cell types, including endothelial cells, vascular smooth muscle cells (VSMCs), and immune cells like macrophages.[1] A growing body of evidence indicates that the accumulation of senescent cells within these plaques is a key contributor to disease progression.[2]

Senescent vascular and immune cells contribute to atherosclerosis through several mechanisms:

-

Pro-inflammatory SASP: Senescent cells secrete a complex mixture of pro-inflammatory cytokines, chemokines, and proteases (the SASP) that promotes a chronic, low-grade inflammatory state known as "inflammaging".[2] This perpetuates local inflammation, a hallmark of atherosclerosis.

-

Endothelial Dysfunction: Senescent endothelial cells exhibit reduced nitric oxide (NO) production, leading to impaired vasodilation and a pro-thrombotic state.[1]

-

Plaque Instability: Senescent macrophages and VSMCs can contribute to the degradation of the extracellular matrix, potentially leading to the thinning of the fibrous cap and increasing the risk of plaque rupture.[1]

Given this causal link, therapies that selectively clear senescent cells—senolytics—are being actively investigated to halt or reverse atherosclerotic progression.[3][4]

This compound: A Repurposed Compound with Novel Senolytic Activity

This compound (Lana C) is a cardiac glycoside derived from the plant Digitalis lanata. Traditionally used to treat heart failure and arrhythmias, it is an FDA-approved compound.[5] Recent drug repositioning screens have identified Lana C as a potent senolytic.[5] Like other cardiac glycosides, its primary pharmacological target is the Na+/K+-ATPase pump.[5] This established clinical history provides a foundation for accelerated translation into atherosclerosis research.

Mechanism of Senolytic Action

The senolytic activity of this compound is distinct from other well-known senolytics like the Dasatinib and Quercetin combination or ABT-263 (Navitoclax), which target pro-survival pathways like PI3K/Akt or Bcl-2, respectively.[6][7]

Lana C induces apoptosis selectively in senescent cells through the following proposed mechanism:

-

Inhibition of Na+/K+-ATPase: Lana C binds to and inhibits the Na+/K+-ATPase transmembrane protein.[5]

-

Membrane Depolarization: This inhibition disrupts the electrochemical gradient across the cell membrane, leading to depolarization.

-

Intracellular Acidification: The altered ion flux results in the acidification of the intracellular environment.

-

Apoptosis Induction: The combination of depolarization and acidification renders senescent cells, but not healthy proliferating cells, susceptible to caspase-mediated apoptosis.[5]

This pathway was confirmed by experiments showing that the senolytic effect of Lana C could be blocked by potassium chloride (which counteracts depolarization) and Z-VAD-FMK, a pan-caspase inhibitor.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and limitations of senolysis in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Clinical Implications of Senotherapies for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Senolytic, Ameliorates Atherosclerosis in Mice [aginganddisease.org]

- 6. mdpi.com [mdpi.com]

- 7. Senotherapeutics and Their Molecular Mechanism for Improving Aging - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Heart of the Foxglove: A Technical Guide to the Discovery and Isolation of Cardiac Glycosides from Digitalis lanata**

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core processes involved in the discovery and isolation of pharmacologically active cardiac glycosides from Digitalis lanata, the Grecian Foxglove. This plant is a primary natural source of digoxin, a critical medication in the management of various heart conditions.[1][2] This document details the historical context, chemical constituents, and crucially, the experimental protocols for extraction, isolation, purification, and quantification of these potent compounds. Furthermore, it elucidates the fundamental signaling pathway through which these molecules exert their therapeutic effects.

Introduction: From Folklore to Pharmaceutical Mainstay

The medicinal use of Digitalis species dates back centuries, with William Withering's systematic study in 1785 marking a pivotal moment in its scientific application for treating "dropsy," now known as edema associated with heart failure.[3] Digitalis lanata surpassed its cousin, Digitalis purpurea, as the primary commercial source of cardiac glycosides due to its higher concentration of these vital compounds, particularly digoxin.[1] The journey from the plant's leaves to a purified, life-saving drug is a meticulous process involving precise extraction and purification techniques.

The primary active constituents of Digitalis lanata are a class of compounds known as cardiac glycosides. These are characterized by a steroid nucleus (aglycone) and a sugar moiety (glycone).[4] The most significant of these are the lanatosides (A, B, and C), which are the primary glycosides found in the fresh leaves. Through enzymatic and chemical processes, these are converted to the more therapeutically utilized secondary glycosides, most notably digoxin.[5][6]

Key Chemical Constituents of Digitalis lanata**

The cardiac glycoside profile of Digitalis lanata is complex, with a variety of structurally related compounds. The primary glycosides, the lanatosides, are the biosynthetic precursors to the medicinally important secondary glycosides.

| Compound Family | Primary Glycoside | Key Secondary Glycoside | Aglycone |

| Cardenolides | Lanatoside C | Digoxin | Digoxigenin |

| Lanatoside A | Digitoxin | Digitoxigenin | |

| Lanatoside B | Gitoxin | Gitoxigenin |

Experimental Protocols: A Step-by-Step Guide

The isolation of digoxin and other cardiac glycosides from Digitalis lanata is a multi-step process that requires careful optimization of each stage to maximize yield and purity.

Plant Material and Pre-treatment

Freshly harvested leaves of Digitalis lanata are typically dried to facilitate storage and subsequent processing. Air-drying has been shown to be an optimal method for preserving the cardiac glycoside content.[7] The dried leaves are then finely ground to increase the surface area for efficient solvent extraction.

Extraction of Crude Glycosides

The initial step involves the extraction of the cardiac glycosides from the powdered leaf material. Various solvent systems have been effectively employed.

Protocol 1: Ethanolic Extraction

-

Maceration: The powdered leaves are macerated in 70% ethanol.[8] The mixture is agitated for a specified period to ensure thorough extraction.

-

Percolation: Alternatively, a percolation method can be used where the solvent is allowed to pass slowly through the plant material.

-

Defatting: The resulting ethanolic extract is partitioned with a non-polar solvent, such as petroleum ether, to remove lipids and other non-polar impurities. The petroleum ether layer is discarded.[8]

Protocol 2: Methanolic Extraction

-

Sonication-Assisted Extraction: The plant material is sonicated with 70% (v/v) aqueous methanol at room temperature.[7][9]

-

Solid-Phase Extraction (SPE) Clean-up: The crude extract is then passed through a reversed-phase SPE cartridge (e.g., C18) to remove interfering pigments and other impurities.[7][9]

Protocol 3: Near-Supercritical Fluid Extraction

-

A mixture of carbon dioxide and methanol in a near-supercritical state can be used to extract digoxin and acetyldigoxin from the leaves.[10][11] This method offers the advantage of using a more environmentally friendly solvent.

Enzymatic Conversion of this compound to Digoxin

The primary glycoside, this compound, is often converted to the more clinically relevant digoxin through enzymatic hydrolysis. This process is typically carried out by the endogenous enzyme digilanidase present in the leaves.[6]

Protocol: Fermentation for Enzymatic Conversion

-

The finely ground and moisturized plant material is incubated at a controlled temperature (30–37 °C).[6]

-

This "fermentation" step allows the plant's own glucosidase enzymes to cleave the terminal glucose and acetyl groups from this compound, yielding digoxin.[6]

-

Pretreatment with acetic acid can be used to activate the digilanidase enzyme, enhancing the conversion to digoxin and α-acetyldigoxin.[5][12]

Purification of Digoxin

Following extraction and enzymatic conversion, the crude mixture of cardiac glycosides requires further purification to isolate digoxin of pharmaceutical-grade purity.

Protocol: Precipitation and Chromatographic Purification

-

Precipitation of Impurities: The crude extract is treated with a solution of lead acetate. This precipitates tannins and other phenolic compounds, which are then removed by filtration or centrifugation.[8][13]

-

Solvent Partitioning: The clarified extract is then partitioned with a water-immiscible organic solvent like chloroform. The cardiac glycosides will preferentially move into the chloroform layer.[8]

-

Column Chromatography: The chloroform extract is concentrated and subjected to column chromatography. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase consisting of a mixture of acetonitrile and water.[8][14] The fractions are collected and monitored for the presence of digoxin.

-

Crystallization: The purified digoxin fractions are pooled, and the solvent is evaporated. The resulting solid is then recrystallized to obtain high-purity digoxin crystals.[1]

Quantitative Analysis

Accurate quantification of cardiac glycosides is essential for quality control and dosage formulation. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.[1]

HPLC Method for Cardiac Glycoside Quantification

-

Column: A reversed-phase C18 or C8 column is typically used.[7][12]

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile is common.[7][9] Methanol can also be included in the mobile phase.[15]

-

Detection: UV detection at 220 nm is used to monitor the eluting compounds.[7][9]

-

Quantification: The concentration of each glycoside is determined by comparing the peak area to that of a known standard.

Yields of Key Glycosides

The yield of specific cardiac glycosides can be significantly influenced by the pre-treatment and extraction methods employed.

| Pre-treatment | This compound (µ g/100 mg leaves) | Digoxin (µ g/100 mg leaves) | α-Acetyldigoxin (µ g/100 mg leaves) | Deslanoside |

| None | 115.6 | 7.45 | 23.8 | Not Detected |

| Acetic Acid | Not Detected | Increased | Increased | Not Detected |

| Sodium Methoxide | Not Detected | Increased | Not Detected | Increased |

| Acetic Acid + Sodium Methoxide | Not Detected | 115.1 | Not Detected | Not Detected |

| Data adapted from a study on the effects of different pretreatments on glycoside content.[5][12] |

Mechanism of Action: The Na+/K+-ATPase Signaling Pathway

Cardiac glycosides exert their therapeutic effects by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, an enzyme located in the plasma membrane of cardiac muscle cells (myocytes).[16][17]

Signaling Pathway of Na+/K+-ATPase Inhibition

Caption: Signaling cascade initiated by cardiac glycoside inhibition of the Na+/K+-ATPase pump.

This inhibition leads to an increase in the intracellular concentration of sodium ions.[16] This altered sodium gradient, in turn, reverses the action of the sodium-calcium exchanger, leading to an influx of calcium ions into the cell. The increased intracellular calcium enhances the contractility of the cardiac muscle, which is the basis for its positive inotropic effect in treating heart failure.[2] Beyond its direct impact on ion transport, the inhibition of the Na+/K+-ATPase can also trigger various intracellular signaling cascades, including the activation of Src kinase and the MAPK pathway.[16][18]

Conclusion

The discovery and isolation of cardiac glycosides from Digitalis lanata represent a landmark in the history of medicine. The intricate processes of extraction, enzymatic conversion, and purification have enabled the large-scale production of digoxin, a medication that has saved countless lives. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of natural products. A thorough understanding of these methodologies and the underlying mechanism of action is crucial for the continued development and safe utilization of these potent cardiovascular drugs.

Experimental Workflow for Digoxin Isolation

Caption: A generalized workflow for the isolation and purification of digoxin from Digitalis lanata.

References

- 1. firsthope.co.in [firsthope.co.in]

- 2. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Digoxin - Wikipedia [en.wikipedia.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Extraction and quantitation of digoxin and acetyldigoxin from the Digitalis lanata leaf via near-supercritical methanol-modified carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scirp.org [scirp.org]

- 13. US2449673A - Extraction and isolation of digitoxin - Google Patents [patents.google.com]

- 14. iosrjournals.org [iosrjournals.org]

- 15. Isolation and quantitative determination of some cardioactive glycosides from Digitalis lanata by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Antiviral Effects of Na,K-ATPase Inhibition: A Minireview - PMC [pmc.ncbi.nlm.nih.gov]

Lanatoside C: A Technical Guide to its Antiviral Properties and Inhibitory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside C, a cardiac glycoside traditionally used in the management of cardiac arrhythmias and congestive heart failure, has emerged as a potent antiviral agent with a broad spectrum of activity. This technical guide provides an in-depth overview of the antiviral properties of this compound, focusing on its inhibitory mechanisms against key human pathogens, including Herpes Simplex Virus 1 (HSV-1), Dengue Virus (DENV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and a range of other positive-sense RNA viruses. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways implicated in its antiviral action to support further research and drug development efforts.

Introduction

The continuous threat of viral diseases, underscored by the emergence of novel and drug-resistant strains, necessitates the exploration of new antiviral strategies. This compound, an FDA-approved cardiac glycoside, has demonstrated significant antiviral potential in preclinical studies. Its primary mechanism of action as a cardiac glycoside involves the inhibition of the Na+/K+-ATPase pump. However, its antiviral effects appear to be mediated by a more complex interplay of cellular signaling pathways, including the modulation of host factors essential for viral replication. This guide synthesizes the current understanding of this compound as a viral inhibitor, providing a foundational resource for the scientific community.

Antiviral Spectrum of this compound

This compound has demonstrated inhibitory activity against a variety of DNA and RNA viruses.

-

Herpes Simplex Virus 1 (HSV-1): A DNA virus, HSV-1 replication is significantly inhibited by this compound both in vitro and in vivo.[1][2]

-

Dengue Virus (DENV): This positive-sense RNA virus, with all four serotypes, is susceptible to this compound.[1][3][4]

-

Middle East Respiratory Syndrome Coronavirus (MERS-CoV): Another positive-sense RNA virus, MERS-CoV has shown susceptibility to this compound.

-

Broad-Spectrum Activity: this compound has also shown efficacy against other positive-sense RNA viruses, including flaviviruses like Kunjin virus, alphaviruses such as Chikungunya and Sindbis virus, and the human enterovirus 71.[1][3][4]

Quantitative Data on Antiviral Activity

The antiviral potency of this compound has been quantified in various cell-based assays. The following tables summarize the available 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the calculated Selectivity Index (SI = CC50/IC50), a measure of the compound's therapeutic window.

| Virus | Cell Line | Assay Method | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Dengue Virus (DENV-2) | HuH-7 | Not Specified | 0.19 | >10 | >52.6 | [3] |

| MERS-CoV | Vero | Not Specified | 0.19 | >25 | >131.6 |

Note: A higher SI value indicates a more favorable safety profile for the compound.

Mechanisms of Antiviral Action

The antiviral mechanisms of this compound are multifaceted and appear to be virus-specific, primarily involving the modulation of host cell signaling pathways.

Inhibition of Herpes Simplex Virus 1 (HSV-1)

Against HSV-1, this compound's primary mechanism involves the regulation of the nuclear factor erythroid 2-related factor 2 (NRF2).[1][2]

-

NRF2 Translocation: this compound induces the perinuclear translocation of NRF2 within the host cell.[1][2] This redistribution of NRF2 is associated with the inhibition of HSV-1 replication.[1][2] Under normal conditions, NRF2 is a transcription factor that regulates the expression of antioxidant proteins. Its altered localization by this compound appears to create an intracellular environment that is non-permissive for HSV-1 replication.

Inhibition of Dengue Virus and other Positive-Sense RNA Viruses

For Dengue virus and other positive-sense RNA viruses, this compound appears to interfere with the early stages of the viral replication cycle.[1][3][4]

-

Early Replication Block: Time-of-addition studies have indicated that this compound is most effective when added early after viral infection, suggesting that it targets processes such as viral entry, uncoating, or early viral RNA and protein synthesis.[1][3][4] The precise molecular target within these early stages is an area of ongoing investigation. One proposed mechanism for cardiac glycosides, in general, is the disruption of intracellular ion homeostasis (particularly K+ ions) by inhibiting the Na+/K+-ATPase, which can negatively impact ribosomal function and thus viral protein translation.[4][5]

Modulation of Host Signaling Pathways

This compound is known to influence several key cellular signaling pathways that are often hijacked by viruses for their own replication.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and is frequently activated by viruses to support their replication. While direct inhibition of this pathway by this compound in a viral context is still under investigation, its known effects on this pathway in cancer cells suggest a potential mechanism for its antiviral activity.

-

NRF2 Signaling Pathway: As established in HSV-1, the modulation of the NRF2 pathway is a key antiviral strategy of this compound. This pathway is a central regulator of the cellular antioxidant response and its manipulation can significantly impact the intracellular environment, making it less favorable for viral replication.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the antiviral activity of this compound. Researchers should optimize these protocols for their specific cell lines, virus strains, and laboratory conditions.

Plaque Reduction Assay (for DENV, MERS-CoV, HSV-1)

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).

-

Cell Seeding: Seed susceptible cells (e.g., Vero, HuH-7) in 24-well plates to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of this compound in a suitable cell culture medium.

-

Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Neutralization: Mix the diluted virus with each concentration of this compound and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

Staining: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.

-

Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). The IC50 value is determined from the dose-response curve.

Quantitative Real-Time PCR (qPCR) for Viral Load

This method quantifies the amount of viral genetic material (DNA or RNA) in a sample.

-

Sample Preparation: Infect cells with the virus in the presence or absence of this compound. At various time points post-infection, harvest the cells or supernatant.

-

Nucleic Acid Extraction: Extract total RNA or DNA from the samples using a commercial kit.

-

Reverse Transcription (for RNA viruses): Convert viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up a qPCR reaction using a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe, and primers specific to a conserved region of the viral genome.

-

MERS-CoV upE Primers (Example):

-

Forward: 5’-GCAACGCGCGATTCAGTT-3’

-

Reverse: 5’-GCCTCTACACGGGACCCATA-3’

-

-

-

Thermocycling: Perform the qPCR in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) value for each sample. A standard curve generated from a known quantity of viral nucleic acid can be used to calculate the absolute viral copy number. Relative quantification can be performed using the ΔΔCt method, normalizing to a housekeeping gene.

Immunofluorescence Assay for NRF2 Translocation

This technique is used to visualize the subcellular localization of proteins.

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment and Infection: Treat the cells with this compound and/or infect with the virus (e.g., HSV-1).

-

Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100 to allow antibody access to intracellular proteins.

-

Blocking: Block non-specific antibody binding with a solution like 5% bovine serum albumin (BSA).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for NRF2 (e.g., rabbit anti-NRF2) overnight at 4°C. The optimal antibody concentration should be determined empirically.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore like Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Stain the cell nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. The localization of NRF2 (green fluorescence) relative to the nucleus (blue fluorescence) can be determined.

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.

-

Experimental Setup: Design different treatment windows relative to the time of infection:

-

Pre-treatment: Add this compound to the cells for a period before infection, then remove the compound before adding the virus.

-

Co-treatment (Entry): Add this compound and the virus to the cells simultaneously.

-

Post-treatment (Post-entry): Add this compound at various time points after infection.

-

-

Infection and Treatment: Perform the infection and compound treatments as designed.

-

Quantification of Viral Replication: At the end of the experiment (e.g., 24-48 hours post-infection), quantify the extent of viral replication using a suitable method such as qPCR or a plaque assay.

-

Data Analysis: By comparing the level of inhibition in each treatment window, the stage of the viral life cycle that is most sensitive to this compound can be identified.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Figure 1: The NRF2 signaling pathway and the proposed mechanism of this compound-mediated inhibition of HSV-1 replication.

Figure 2: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for viral manipulation and a potential target for this compound's antiviral activity.

Figure 3: A generalized experimental workflow for the in vitro evaluation of this compound's antiviral activity.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of broad-spectrum antiviral therapeutics. Its ability to modulate host signaling pathways, such as the NRF2 pathway, offers a mechanism to combat viral infections that may be less prone to the development of resistance compared to drugs that target viral enzymes directly. The inhibition of early stages of replication for a wide range of positive-sense RNA viruses further highlights its potential.

Future research should focus on several key areas:

-

Elucidation of Precise Molecular Targets: Identifying the specific host or viral proteins that this compound interacts with to exert its antiviral effects is crucial for rational drug design and optimization.

-

In Vivo Efficacy and Safety: While some in vivo data exists for HSV-1, further studies in relevant animal models for other susceptible viruses are necessary to evaluate the therapeutic potential and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure of this compound could lead to the development of analogs with improved antiviral potency and a more favorable safety profile.

-

Combination Therapy: Investigating the synergistic effects of this compound with other antiviral agents could lead to more effective treatment regimens.

References

- 1. Antiviral activity of this compound against dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits herpes simplex virus 1 replication by regulating NRF2 distribution within cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Repurposing Cardiac Glycosides: Drugs for Heart Failure Surmounting Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

molecular structure and chemical properties

An In-depth Technical Guide on the Interplay of Molecular Structure and Chemical Properties in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The foundational principle of medicinal chemistry and drug development posits that the three-dimensional structure of a molecule dictates its chemical properties. These properties, in turn, govern how the molecule interacts with biological systems, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and toxicity. A profound understanding of this structure-property relationship is therefore paramount for the rational design and optimization of novel drug candidates. This guide delves into the core tenets of this relationship, outlining key structural considerations, the physicochemical properties they influence, and the computational and experimental methodologies used to analyze and predict them.

The Influence of Key Structural Features on Physicochemical Properties

The chemical character of a drug molecule is not monolithic; it is a composite of the contributions from its various structural components. The most significant of these are functional groups, stereochemical arrangement, and overall molecular size and lipophilicity.

Functional Groups: The Reactive Centers

Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. They are the primary determinants of a drug's acidity, basicity, solubility, and its capacity to form intermolecular bonds.

-

Acidity and Basicity (pKa): The ionization state of a drug is critical as it affects its solubility and ability to cross biological membranes.[1] Most drugs are weak acids or weak bases.[2] The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. For instance, the presence of a carboxylic acid group generally renders a molecule acidic, while an amine group confers basicity. The electronic environment surrounding a functional group can significantly modulate its pKa.[3]

Table 1: Approximate pKa Values of Common Functional Groups in Drug Molecules

| Functional Group | Type | Typical pKa Range | Example Drug Class |

|---|---|---|---|

| Carboxylic Acid | Acidic | 3 - 5 | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) |

| Phenol | Acidic | 8 - 10 | Opioid Analgesics |

| Aliphatic Amine | Basic | 9 - 11 | Antihistamines |

| Aromatic Amine | Basic | 4 - 5 | Sulfonamide Antibiotics |

| Imidazole | Basic | 6 - 7 | Antifungals |

-

Solubility and Hydrogen Bonding: The ability of a molecule to dissolve in aqueous biological fluids is essential for its absorption and distribution.[2] Polar functional groups, such as hydroxyls (-OH), amines (-NH2), and carboxyls (-COOH), can participate in hydrogen bonding with water molecules, thereby enhancing aqueous solubility. Conversely, nonpolar groups like alkyl chains and aromatic rings contribute to lipophilicity.[2]

Stereochemistry: The Three-Dimensional Architecture

Stereochemistry, the 3D arrangement of atoms, is of critical importance to a drug's action.[4] Biological targets like enzymes and receptors are chiral, meaning they can differentiate between stereoisomers of a drug molecule.[5]

-

Enantiomers: These are non-superimposable mirror images of a chiral molecule.[6] The two enantiomers of a drug can exhibit significant differences in their potency, toxicity, and pharmacokinetic profiles.[6][7] In some cases, one enantiomer is therapeutically active (the eutomer) while the other is inactive or may even cause undesirable side effects (the distomer). This underscores the importance of developing single-enantiomer drugs to improve therapeutic indices and simplify pharmacokinetics.[6]

Lipophilicity: Balancing Water and Fat Solubility

Lipophilicity is a key physicochemical property that influences a drug's pharmacokinetics, including absorption, distribution, and ability to cross the blood-brain barrier. It is typically quantified by the partition coefficient (logP) or the distribution coefficient (logD).

-

Partition Coefficient (logP): This is the ratio of the concentration of a compound in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher logP value indicates greater lipophilicity.

-

Distribution Coefficient (logD): This is the partition coefficient at a specific pH (usually physiological pH 7.4). It accounts for the ionization of the compound and is a more accurate predictor of lipophilicity in the body for ionizable drugs.

The overall lipophilicity of a molecule is a sum of the contributions from its various fragments and functional groups. Modifying a molecule's structure, for example by adding or removing polar or nonpolar groups, is a common strategy to optimize its logP/logD value.

Table 2: Effect of Structural Modification on Calculated logP (ClogP)

| Compound | Structure | ClogP | Change in Lipophilicity |

|---|---|---|---|

| Benzene | C₆H₆ | 2.13 | - |

| Phenol | C₆H₅OH | 1.46 | Decreased (Hydroxyl group added) |

| Aniline | C₆H₅NH₂ | 0.90 | Decreased (Amine group added) |

| Toluene | C₆H₅CH₃ | 2.73 | Increased (Methyl group added) |

Guiding Principles for Oral Bioavailability: Lipinski's Rule of Five

To aid in early drug discovery, Christopher A. Lipinski formulated a set of guidelines, known as the "Rule of Five," to evaluate the "drug-likeness" of a compound and its likelihood of being orally active.[8][9] The rule states that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:

Table 3: Lipinski's Rule of Five

| Parameter | Guideline | Rationale |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 Daltons | Smaller molecules are more readily absorbed.[9] |

| LogP | ≤ 5 | Balances solubility and permeability for passive diffusion.[10] |

| Hydrogen Bond Donors | ≤ 5 | Limits polarity to facilitate membrane crossing.[8] |

| Hydrogen Bond Acceptors | ≤ 10 | Limits polarity to facilitate membrane crossing.[9] |

It is important to note that this is a rule of thumb, not a strict set of rules, and many successful drugs (e.g., certain natural products and antibiotics) are exceptions.[8][10] However, it remains a valuable tool for prioritizing compounds during the lead optimization phase.[9]

Computational Methods in Drug Design

Advances in computational power have revolutionized drug discovery, allowing for the prediction of molecular properties and the rational design of new drug candidates.[11][12]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[13][14] By analyzing molecular descriptors (physicochemical properties or theoretical structural features), QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing.[15][16]

Structure-Based Drug Design (SBDD)

When the 3D structure of a biological target is known, typically through X-ray crystallography or NMR spectroscopy, it can be used to design molecules that bind with high affinity and selectivity.[17][18] This process, known as Structure-Based Drug Design (SBDD), involves analyzing the target's binding site to identify key interactions.[19] Computational tools like molecular docking are then used to screen large virtual libraries of compounds to find potential "hits" that fit the binding site.[20] This approach significantly accelerates the discovery of lead compounds.[19][21]

References

- 1. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacylibrary.com [pharmacylibrary.com]

- 3. research.monash.edu [research.monash.edu]

- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 5. The importance of stereochemistry in drug action and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 9. The Importance of Lipinskiâs Rule of Five in Drug Discovery [lindushealth.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. dromicslabs.com [dromicslabs.com]

- 12. longdom.org [longdom.org]

- 13. fiveable.me [fiveable.me]

- 14. longdom.org [longdom.org]

- 15. jocpr.com [jocpr.com]

- 16. Quantitative structure activity relationship: A tool for new drug design | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Structure-based drug design: Philosophy, strategy and some case studies – Journal of Natural Science, Biology and Medicine [jnsbm.org]

- 19. Case Studies in Structure-Based Designs - Drug Design Org [drugdesign.org]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. dromicsedu.com [dromicsedu.com]

Lanatoside C: A Deep Dive into its Inhibition of the Na+/K+-ATPase Pump

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lanatoside C, a cardiac glycoside derived from the foxglove plant Digitalis lanata, is a potent inhibitor of the ubiquitous plasma membrane enzyme, the Na+/K+-ATPase pump. This inhibition forms the basis of its well-established cardiotonic effects and is increasingly recognized for its potential in anticancer therapy. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with the Na+/K+-ATPase, detailing its impact on intracellular signaling cascades. We present a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of cardiac glycosides and their therapeutic applications.

Introduction

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of most animal cells. This process is crucial for numerous physiological functions, including nerve impulse transmission, muscle contraction, and the regulation of cell volume. Cardiac glycosides, a class of naturally occurring steroid-like compounds, are specific inhibitors of the Na+/K+-ATPase. This compound is a prominent member of this family, historically used in the treatment of congestive heart failure and cardiac arrhythmias.[1]

The primary pharmacological action of this compound stems from its ability to bind to the α-subunit of the Na+/K+-ATPase, thereby inhibiting its pumping activity.[2] This leads to an accumulation of intracellular Na+, which in turn reduces the activity of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium concentration.[3][4] The elevated intracellular calcium enhances myocardial contractility, accounting for the positive inotropic effect of this compound.

Recent research has unveiled a broader therapeutic potential for this compound, particularly in oncology. Its inhibitory effect on the Na+/K+-ATPase in cancer cells disrupts ion homeostasis and modulates a multitude of downstream signaling pathways implicated in cell proliferation, survival, and apoptosis.[5][6] This guide will explore in-depth the molecular intricacies of this compound's interaction with the Na+/K+-ATPase and the resultant cellular consequences.

Mechanism of Action: Inhibition of the Na+/K+-ATPase

The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a smaller β-subunit. The α-subunit contains the binding sites for ATP, Na+, K+, and cardiac glycosides. There are four known isoforms of the α-subunit (α1, α2, α3, and α4), which exhibit tissue-specific expression and varying affinities for cardiac glycosides.[7][8]

This compound, like other cardiac glycosides, binds to a specific site on the extracellular face of the α-subunit.[6] This binding stabilizes the enzyme in an E2-P phosphorylated conformation, preventing its dephosphorylation and subsequent return to the E1 conformation required for Na+ binding and transport. This effectively locks the pump in an inactive state, leading to the cessation of ion translocation.

The inhibition of the Na+/K+-ATPase by this compound triggers a cascade of ionic and molecular events:

-

Increased Intracellular Sodium: The primary consequence of pump inhibition is the accumulation of Na+ ions inside the cell.

-

Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), leading to reduced Ca2+ efflux and, in some cases, reversal of the exchanger, causing Ca2+ influx.[4]

-

Modulation of Downstream Signaling: The altered intracellular ion concentrations and the direct interaction of the Na+/K+-ATPase with other signaling proteins activate a complex network of downstream signaling pathways.

Quantitative Data on Na+/K+-ATPase Inhibition

While specific Ki or IC50 values for this compound against individual Na+/K+-ATPase isoforms are not abundantly available in the public literature, the available data on its cytotoxic effects in cancer cell lines, which are largely dependent on Na+/K+-ATPase inhibition, provide an indication of its potency. It is important to note that these values reflect the overall cellular response and not solely the direct enzymatic inhibition.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| PC-3 | Prostate Cancer | 208.10 | [3] |

| DU145 | Prostate Cancer | 151.30 | [3] |

| LNCaP | Prostate Cancer | 565.50 | [3] |

| Prostate Cancer (average of six lines) | Prostate Cancer | 408 | [9] |

Note: The IC50 values listed above represent the half-maximal inhibitory concentration for cell viability and should be interpreted as an indirect measure of Na+/K+-ATPase inhibition in a cellular context.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Inorganic Phosphate-Based)

This protocol outlines a method to determine the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity is determined by comparing the Pi released in the presence and absence of a specific inhibitor, such as ouabain or this compound.

Materials:

-

Isolated Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or expressed isoforms)

-

Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4

-

ATP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Ouabain stock solution (in water or buffer)

-

Phosphate standard solution

-

Malachite green reagent or other phosphate detection reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare Reaction Mixtures:

-

Total ATPase Activity: To a well of a 96-well plate, add the assay buffer and the enzyme preparation.

-

Ouabain-insensitive ATPase Activity: To a separate well, add the assay buffer, the enzyme preparation, and a saturating concentration of ouabain (e.g., 1 mM).

-

This compound Inhibition: Prepare a series of wells with assay buffer, the enzyme preparation, and varying concentrations of this compound.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding ATP to each well to a final concentration of 3-5 mM.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS or trichloroacetic acid).

-

Phosphate Detection: Add the malachite green reagent to each well and incubate at room temperature for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a spectrophotometer.

-

Calculation:

-

Construct a standard curve using the phosphate standard.

-

Determine the amount of Pi released in each well from the standard curve.

-

Na+/K+-ATPase activity = (Pi released in Total ATPase well) - (Pi released in Ouabain-insensitive well).

-

Calculate the percentage of inhibition for each this compound concentration relative to the Na+/K+-ATPase activity without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

[3H]-Ouabain Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound to the Na+/K+-ATPase by measuring its ability to compete with the binding of a radiolabeled cardiac glycoside, [3H]-ouabain.

Materials:

-

Isolated Na+/K+-ATPase enzyme preparation

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

-

[3H]-ouabain

-

This compound stock solution (in DMSO)

-

Unlabeled ouabain (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Prepare Reaction Tubes:

-

Total Binding: Add binding buffer, enzyme preparation, and a fixed concentration of [3H]-ouabain (typically at or below its Kd).

-

Non-specific Binding: Add binding buffer, enzyme preparation, [3H]-ouabain, and a high concentration of unlabeled ouabain (e.g., 1 mM).

-

Competitive Binding: Prepare a series of tubes with binding buffer, enzyme preparation, [3H]-ouabain, and increasing concentrations of this compound.

-

-

Incubation: Incubate the tubes at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound [3H]-ouabain.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculation:

-

Specific Binding: Subtract the non-specific binding counts from the total binding counts.

-

Percentage of Inhibition: Calculate the percentage of inhibition of [3H]-ouabain binding for each concentration of this compound.

-

Ki Determination: Determine the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where IC50 is the concentration of this compound that inhibits 50% of [3H]-ouabain binding, [L] is the concentration of [3H]-ouabain, and Kd is the dissociation constant of [3H]-ouabain.

-

Signaling Pathways Modulated by this compound

The inhibition of the Na+/K+-ATPase by this compound initiates a complex network of intracellular signaling events that extend beyond simple ion homeostasis. The Na+/K+-ATPase can act as a signal transducer, interacting with and modulating the activity of various signaling proteins.

The Na+/K+-ATPase-Src Kinase Cascade

A key signaling event triggered by cardiac glycoside binding to the Na+/K+-ATPase is the activation of the non-receptor tyrosine kinase, Src. This can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of downstream pathways like the Ras/Raf/MEK/ERK (MAPK) pathway, which is heavily involved in cell proliferation and survival.[6]

References

- 1. assaygenie.com [assaygenie.com]

- 2. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stimulation, Inhibition, or Stabilization of Na,K-ATPase Caused by Specific Lipid Interactions at Distinct Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docsdrive.com [docsdrive.com]

- 9. Sensational site: the sodium pump ouabain-binding site and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Lanatoside C Cytotoxicity: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Lanatoside C is a cardiac glycoside (CG) derived from the woolly foxglove plant, Digitalis lanata.[1][2] Historically, it has been clinically utilized for the management of cardiac conditions such as congestive heart failure and arrhythmias.[1] The primary pharmacological action of CGs is the inhibition of the ubiquitous Na+/K+-ATPase transmembrane protein, which is crucial for maintaining cellular ion homeostasis.[1][3][4] In recent years, a substantial body of preclinical research has illuminated the potent and selective cytotoxic effects of this compound against various cancer cells, positioning it as a compelling candidate for drug repurposing in oncology.[5][6]

This technical guide provides an in-depth summary of the foundational research into this compound's cytotoxicity. It consolidates quantitative data on its efficacy, details the core molecular mechanisms of action, and presents the experimental protocols frequently cited in this research area.

Cytotoxic Activity Across Cancer Cell Lines

This compound exhibits potent cytotoxic and cytostatic effects against a wide array of human cancer cell lines, often in a dose- and time-dependent manner.[3][5] Its efficacy is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency.

Notably, this compound demonstrates a degree of selectivity, showing significantly higher cytotoxicity towards cancer cells compared to their normal, non-malignant counterparts.[2][3] For example, the IC50 value in normal human prostate fibroblasts (HPRF) was found to be approximately 434 nM, considerably higher than the values observed in prostate cancer cell lines PC-3 (79.72 nM) and DU145 (96.62 nM).[1] Similarly, its cytotoxic effect on the normal human intrahepatic biliary epithelial cell line (HIBEpiC) is minimal compared to its potent activity against cholangiocarcinoma cells.[2][7]

Data Presentation

The table below summarizes the IC50 values of this compound across various cancer cell lines as reported in foundational studies.

| Cancer Type | Cell Line | IC50 Value (48h treatment unless noted) | Reference |

| Lung Cancer | A549 | 56.49 ± 5.3 nM | [3] |

| Prostate Cancer | PC-3 | 79.72 nM | [1] |

| DU145 | 96.62 nM | [1] | |

| LNCaP | 344.80 nM | [1] | |

| Cholangiocarcinoma | TFK-1 | 0.1034 µM (103.4 nM) | [7] |

| HuCCT-1 | 0.1720 µM (172.0 nM) | [7] | |

| Liver Cancer | HepG2 | 0.238 ± 0.16 µM (238 nM) | [3] |

| Breast Cancer | MCF-7 | 0.4 ± 0.1 µM (400 nM) | [3] |

| Normal Cells | HPRF (Prostate Fibroblast) | ~434 nM | [1] |

| L132, WRL68 (Lung, Liver) | No significant toxicity at concentrations effective against cancer cells | [3] | |

| HIBEpiC (Biliary Epithelial) | Significantly less cytotoxic effect compared to cancer cells | [2] |

Table 1: IC50 Values of this compound in Various Cancer and Normal Cell Lines.

Core Mechanisms of this compound-Induced Cytotoxicity

The anticancer activity of this compound is multifaceted, stemming from its ability to disrupt fundamental cellular processes and signaling pathways that are often dysregulated in cancer.

Primary Mechanism: Na+/K+-ATPase Inhibition

The foundational mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the α-subunit of the Na+/K+-ATPase pump.[3][6] This inhibition disrupts the electrochemical gradient across the cell membrane, leading to an increase in intracellular sodium and a decrease in intracellular potassium.[4] This ionic imbalance is a critical upstream event that triggers several downstream cytotoxic effects, including the induction of reactive oxygen species (ROS), mitochondrial dysfunction, and the modulation of various signaling cascades.[2][4]

Induction of Apoptosis

A primary outcome of this compound treatment is the induction of apoptosis, or programmed cell death.[5][8] This occurs primarily through the intrinsic (mitochondrial) pathway, characterized by several key events:

-

Increased Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS levels.[2][8] ROS are highly reactive molecules that can cause oxidative damage to cellular components, including mitochondria.

-

Mitochondrial Dysfunction: The surge in ROS contributes to the loss of mitochondrial membrane potential (MMP).[2][8][9] This destabilization of the mitochondria is a pivotal step in initiating apoptosis.

-

Modulation of Bcl-2 Family Proteins: this compound alters the expression of key apoptosis-regulating proteins. It downregulates the anti-apoptotic proteins Bcl-2 and Bcl-xl while upregulating the pro-apoptotic protein Bax.[2][7][8] This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization.

-

Caspase Activation: The loss of MMP leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine proteases known as caspases. Specifically, the initiator caspase-9 and the executioner caspase-3 are activated, which then cleave essential cellular substrates, dismantling the cell and leading to apoptosis.[2][7][10]

-

Caspase-Independent Apoptosis: Evidence also suggests this compound can induce apoptosis through a caspase-independent pathway involving the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[11]

References

- 1. This compound Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppressed colorectal cancer cell growth by inducing mitochondrial dysfunction and increased radiation sensitivity by impairing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioengineer.org [bioengineer.org]

- 6. lanatoside-c-induces-g2-m-cell-cycle-arrest-and-suppresses-cancer-cell-growth-by-attenuating-mapk-wnt-jak-stat-and-pi3k-akt-mtor-signaling-pathways - Ask this paper | Bohrium [bohrium.com]

- 7. Frontiers | this compound decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]

- 8. This compound decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Anti-inflammatory Properties of Lanatoside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanatoside C, a cardiac glycoside derived from Digitalis lanata, has long been utilized for its cardiotonic effects. Emerging evidence, however, highlights its potent anti-inflammatory properties, positioning it as a molecule of interest for further investigation in inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, focusing on its modulation of key signaling pathways, its impact on pro-inflammatory cytokine production, and detailed experimental methodologies for its study.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases and contribute to the pathogenesis of cancer. This compound has demonstrated significant anti-inflammatory and anticancer activities by intervening in critical signaling cascades that govern cellular proliferation, apoptosis, and the inflammatory response.[1][2] This guide synthesizes the current understanding of this compound's anti-inflammatory actions to support further research and drug development efforts.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.

Table 1: IC50 Values for Inhibition of Pro-inflammatory Cytokines

| Cytokine | Cell Type/System | Stimulant | This compound IC50 | Reference |

| TNF-α | Human Whole Blood | LPS | 1.3 µM | [3] |

| IL-1β | Human Whole Blood | LPS | 0.4 µM | [3] |

| IL-6 | Human Whole Blood | LPS | 0.4 µM | [3] |

| IL-1β, IL-6, TNF-α | RAW264.7 cells | LPS | Significant dose-dependent reduction at 5 µM and 10 µM | [1] |

Table 2: Cytotoxic IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | This compound IC50 | Reference |

| PC-3 | Prostate Cancer | 48 h | 79.72 nM | [3] |

| DU145 | Prostate Cancer | 48 h | 96.62 nM | [3] |

| LNCaP | Prostate Cancer | 48 h | 344.80 nM | [3] |

| MCF-7 | Breast Cancer | 24 h | 0.4 ± 0.1 µM | [4] |

| A549 | Lung Cancer | 24 h | 56.49 ± 5.3 nM | [4] |

| HepG2 | Liver Cancer | 24 h | 0.238 ± 0.16 µM | [4] |

| HuCCT-1 | Cholangiocarcinoma | Not Specified | 0.1720 µM | [5] |

| TFK-1 | Cholangiocarcinoma | Not Specified | 0.1034 µM | [5] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways.

TNF/IL-17 Signaling Pathway

This compound has been shown to modulate the TNF/IL-17 signaling pathway, which is crucial in the inflammatory tumor microenvironment.[2][6] It can downregulate the expression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby promoting apoptosis and reducing tumor invasiveness.[2][6] Specifically, in prostate cancer cells, this compound has been observed to downregulate the expression of MAPK11, MAPK13, and MMP3, while upregulating FOS, NFKBIA, and TNFAIP3.[3]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cellular functions like proliferation, differentiation, and inflammation.[7] this compound has been shown to inhibit the JAK2/STAT6 signaling pathway in a dose-dependent manner by suppressing the phosphorylation of JAK2 and STAT6.[7] Concurrently, it induces the expression of the suppressor of cytokine signaling 2 (SOCS2), a negative regulator of this pathway.[7]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in inflammatory diseases.[4][8] this compound has been found to inhibit this pathway, contributing to its anti-proliferative and pro-apoptotic effects observed in cancer cells, which often have a strong inflammatory component.[9][10]

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[11][12] Interestingly, while this compound generally exhibits anti-inflammatory properties, some studies suggest that cardiac glycosides can activate the NLRP3 inflammasome in human macrophages and cardiomyocytes.[13] This activation is linked to the ion fluxes (potassium and calcium) that also mediate their cardiotonic effects.[13] This pro-inflammatory potential warrants further investigation to fully understand the context-dependent effects of this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the assessment of this compound's effect on cytokine production in LPS-stimulated murine macrophages (e.g., RAW 264.7 cell line).[1][14]

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seed cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

-

This compound Treatment and LPS Stimulation:

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated control.

-

Determine the IC50 value for the inhibition of each cytokine.

-

Western Blot Analysis of JAK/STAT Pathway

This protocol details the procedure for analyzing the phosphorylation status of JAK2 and STAT6 in response to this compound treatment.[7]

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound at desired concentrations and for the appropriate duration.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT6, STAT6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

RT-qPCR Analysis of TNF/IL-17 Pathway Genes

This protocol outlines the steps to quantify the mRNA expression of genes in the TNF/IL-17 pathway following this compound treatment.[3]

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound as described previously.

-

Extract total RNA from the cells using a commercial RNA isolation kit.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

-

Real-Time Quantitative PCR (RT-qPCR):

-

Perform RT-qPCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., MAPK11, MMP3, FOS, NFKBIA) and a housekeeping gene (e.g., GAPDH).

-

Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

-

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties through the modulation of multiple key signaling pathways, including the TNF/IL-17, JAK/STAT, and PI3K/AKT/mTOR pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore its therapeutic potential.

Future research should focus on:

-

Elucidating the precise molecular interactions of this compound with the components of these signaling pathways.

-

Investigating the contradictory role of this compound in NLRP3 inflammasome activation to understand its context-dependent effects.

-

Conducting in vivo studies in relevant animal models of inflammatory diseases to validate the in vitro findings and assess its therapeutic efficacy and safety.

A deeper understanding of the anti-inflammatory mechanisms of this compound will be instrumental in harnessing its potential for the development of novel therapies for a range of inflammatory conditions and cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Inhibits Proliferation and Induces Apoptosis in Human Prostate Cancer Cells Through the TNF/IL-17 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound inhibits human cervical cancer cell proliferation and induces cell apoptosis by a reduction of the JAK2/STAT6/SOCS2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/AKT signaling and systemic autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salidroside inhibits NLRP3 inflammasome activation and apoptosis in microglia induced by cerebral ischemia/reperfusion injury by inhibiting the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inflammasome inhibition blocks cardiac glycoside cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

Lanatoside C Signaling Pathway Modulation In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract